2-(2-(Methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate)
Overview
Description
Scientific Research Applications
Molecular Interactions and Structural Analysis
The compound is crucial in analyzing molecular interactions, particularly regarding hydrogen bonds, dipole-dipole interactions, and aromatic interactions. Helttunen et al. (2013) focused on the interplay between these interactions by studying the crystal structures and density functional theory (DFT) calculations of 2-nitroaniline derivatives, including 2-((2-nitrophenyl)amino)ethyl methanesulfonate (Helttunen et al., 2013).
Inhibitory Effects on Biological Processes
2-(2-(Methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate) is instrumental in understanding the inhibitory effects on biological processes. The compound is used as a reference in studies investigating the effects of KB-R7943, a derivative of the compound, on biological mechanisms like the reverse Na+/Ca2+ exchanger and N-methyl-D-aspartate (NMDA) receptors, as well as its role in mitochondrial function (Brustovetsky et al., 2011).
Synthetic Chemistry and Bioconjugation
In synthetic chemistry, the compound serves as a pivotal building block. Mai et al. (2008) demonstrated its use in synthesizing DNA minor-groove-binding polybenzamide agents, highlighting its potential in bioconjugation and the development of biologically active species (Mai et al., 2008).
Photophysics and Photochemistry
The compound is also significant in the study of photophysics and photochemistry. Research on the photolabile properties of related α‐Methyl nitrobenzyl compounds offers insights into their superior photochemical release properties, paving the way for potential applications in light-controlled processes and molecular release systems (Salerno & Cleaves, 2004).
Hydrolysis and Reaction Pathways
The behavior of the compound in hydrolysis reactions is studied to understand selective hydrolysis mechanisms and reaction pathways, essential for chemical synthesis and pharmaceutical applications. Chan et al. (2008) researched the pH-dependent hydrolysis of the compound, providing insights into its stability and reactivity under varying pH levels (Chan et al., 2008).
Mechanism of Action
Target of Action
Similar compounds have been evaluated as inhibitors of cyclooxygenase-1 (cox-1) and cyclooxygenase-2 (cox-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
Compounds with similar structures have been shown to inhibit cox-1 and cox-2 enzymes . This inhibition could potentially lead to a decrease in the production of prostaglandins, thereby reducing inflammation.
Properties
IUPAC Name |
2-[2-(methylsulfonyloxymethyl)-5-nitrophenyl]ethyl methanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO8S2/c1-21(15,16)19-6-5-9-7-11(12(13)14)4-3-10(9)8-20-22(2,17)18/h3-4,7H,5-6,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAUEFVAFZBLFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC1=C(C=CC(=C1)[N+](=O)[O-])COS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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